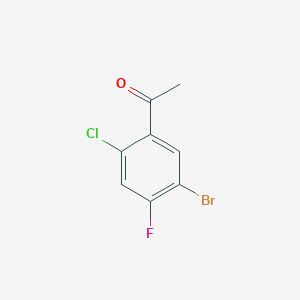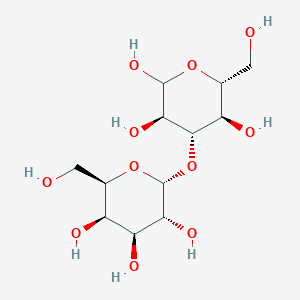
3-O-(a-D-Galactopyranosyl)-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(a-D-Galactopyranosyl)-D-glucopyranose is a carbohydrate compound commonly found in mammalian cell membranes. It is not present in primates, including humans, whose immune systems recognize it as a foreign body and produce xenoreactive immunoglobulin M antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(a-D-Galactopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucopyranose with a-D-galactopyranosyl donors under specific reaction conditions. Common reagents used in this process include glycosyl halides and glycosyl trichloroacetimidates. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-O-(a-D-Galactopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into alditols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products
The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-O-(a-D-Galactopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-(a-D-Galactopyranosyl)-D-glucopyranose involves its recognition by the immune system as a foreign antigen. This recognition triggers the production of xenoreactive immunoglobulin M antibodies, leading to an immune response . The molecular targets include specific carbohydrate-binding proteins and receptors on immune cells .
Comparison with Similar Compounds
Similar Compounds
3-O-(a-D-Galactopyranosyl)-D-galactose: Similar in structure but differs in the sugar moiety attached to the galactopyranosyl group.
3-O-(a-D-Galactopyranosyl)-b-D-fucopyranosyl propylamine: Contains a fucopyranosyl group instead of glucopyranose.
Uniqueness
3-O-(a-D-Galactopyranosyl)-D-glucopyranose is unique due to its specific immunogenic properties and its presence in mammalian cell membranes, which is not found in primates . This uniqueness makes it a valuable compound for research in immunology and xenotransplantation.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12-/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-MTOAIXPASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


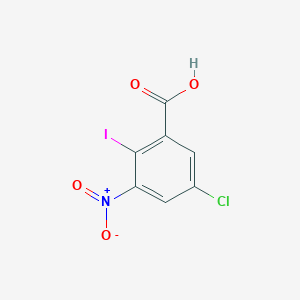
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
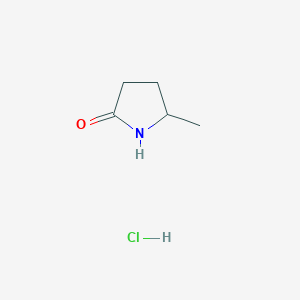

![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
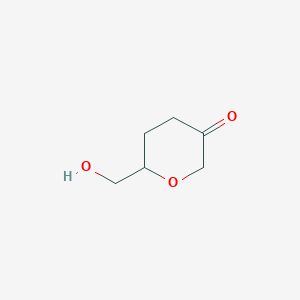
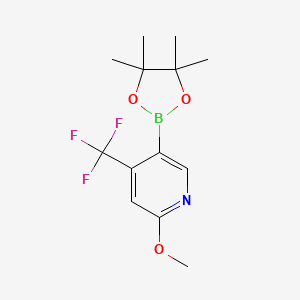
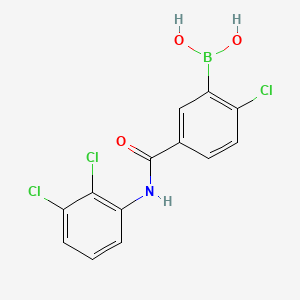
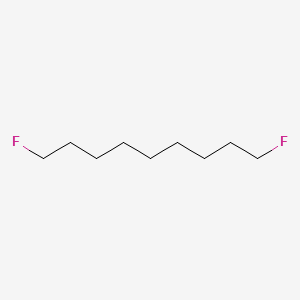
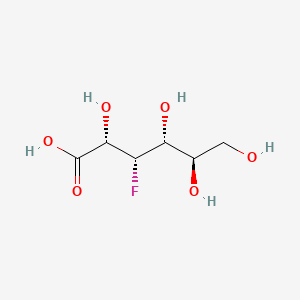
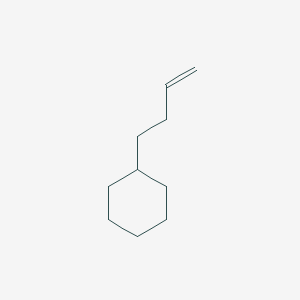
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
